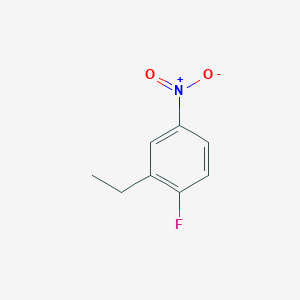

2-Ethyl-1-fluoro-4-nitrobenzene

Description

Contextual Significance of Fluorinated Nitroaromatic Compounds in Chemical Research

Fluorinated nitroaromatic compounds are a class of molecules that have garnered considerable attention in chemical research. The introduction of a fluorine atom onto a nitroaromatic ring can significantly alter the molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence the electron density of the aromatic ring, affecting its reactivity in various chemical transformations. acsgcipr.org These compounds often serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.commdpi.com The presence of both a fluorine atom and a nitro group can create unique electronic environments within the molecule, making them valuable substrates for studying reaction mechanisms and for the development of new synthetic methodologies. acsgcipr.org For instance, the strong electron-withdrawing nature of the nitro group, combined with the inductive effect of fluorine, can activate the aromatic ring for nucleophilic aromatic substitution reactions.

Overview of Aromatic Compounds with Alkyl and Nitro Substituents

Aromatic compounds featuring both alkyl and nitro substituents are fundamental building blocks in organic synthesis. acs.org The interplay between the activating, ortho-para directing nature of the alkyl group and the deactivating, meta-directing nature of the nitro group presents interesting challenges and opportunities in synthetic chemistry. acs.org The position of these substituents on the aromatic ring dictates the regioselectivity of further electrophilic or nucleophilic substitution reactions.

The nitro group is a strong deactivating group due to its powerful electron-withdrawing resonance and inductive effects. This deactivation makes electrophilic aromatic substitution more difficult. Conversely, alkyl groups are activating groups that donate electron density to the aromatic ring through an inductive effect, making electrophilic attack more favorable at the ortho and para positions relative to the alkyl group. acs.org The combined influence of these two opposing groups can be harnessed to achieve specific substitution patterns on the benzene (B151609) ring.

Research Trajectories and Academic Relevance of 2-Ethyl-1-fluoro-4-nitrobenzene

While the broader classes of fluorinated nitroaromatics and alkylated nitroaromatics are well-studied, specific research and academic literature on this compound are notably limited. Much of the available information pertains to its isomers, such as 4-ethyl-1-fluoro-2-nitrobenzene (B3047226) and 2-ethyl-4-fluoro-1-nitrobenzene. sigmaaldrich.com

A patent for the preparation of the isomer, 2-ethyl-4-fluoro-1-nitrobenzene, details a multi-step synthesis starting from 3-fluoroacetophenone. google.com This process involves nitration, reduction of the ketone, iodination, and a final reduction to yield the ethyl group. google.com While this patented method is for an isomer, it provides a potential, albeit unconfirmed, synthetic strategy that could hypothetically be adapted for this compound. The lack of specific published research on this compound suggests that it may be a novel compound with unexplored potential or a challenging synthetic target. Its primary relevance currently appears to be as a potential, albeit less common, building block in synthetic organic chemistry, likely available from commercial suppliers for research purposes. uni.lu

Further investigation into the synthesis, reactivity, and potential applications of this compound is required to fully understand its place within the landscape of advanced organic chemistry. The unique substitution pattern of this molecule could offer interesting reactivity and lead to the development of novel compounds with valuable properties.

Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₈FNO₂ | PubChem |

| Molecular Weight | 169.15 g/mol | PubChem |

| SMILES | CCC1=C(C=C(C=C1)F)N+[O-] | PubChem |

| InChI | InChI=1S/C8H8FNO2/c1-2-6-4-5-8(9)7(12(10)11)3-6/h3-5H,2H2,1H3 | PubChem |

| InChIKey | OEAIFKMEZXCJPG-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | 2.6 | PubChem |

Spectroscopic Data (for the isomer 2-ethyl-4-fluoro-1-nitrobenzene)

| Type | Data | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ 8.00 (m, 1H), 7.05 (m, 2H), 2.98 (q, 2H), 1.30 (t, 3H) | google.com |

Properties

IUPAC Name |

2-ethyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYNWPOUAMKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369854-05-6 | |

| Record name | 2-ethyl-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Ethyl 1 Fluoro 4 Nitrobenzene

Historical and Conventional Synthetic Routes

Analysis of Earlier Preparation Methods

Historically, the synthesis of 2-Ethyl-1-fluoro-4-nitrobenzene has been approached through various chemical reactions. One notable conventional method involves the diazotization of 5-fluoro-2-nitroaniline (B53378), followed by a Negishi coupling reaction. google.com Diazotization, a process of converting a primary aromatic amine to a diazonium salt, is a well-established transformation in organic synthesis. thieme-connect.delkouniv.ac.in In this specific route, the amino group of 5-fluoro-2-nitroaniline is transformed into a diazonium group, which can then be subjected to a coupling reaction. google.com

The subsequent Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility in coupling different types of carbon atoms. wikipedia.org In this context, the diazonium salt intermediate would be converted into an organozinc reagent to then be coupled with an ethylating agent.

Identification of Limitations in Traditional Synthetic Pathways

Despite their conceptual validity, traditional synthetic routes to this compound are fraught with several limitations. A primary concern is the high cost of reagents, particularly the palladium catalysts and specialized reagents required for the Negishi coupling. google.com Furthermore, these traditional pathways often suffer from low product yields, making them economically unviable for large-scale production. google.com Safety is another significant issue, as some of the reagents and intermediates involved can be hazardous. google.com For instance, the use of organozinc reagents in Negishi coupling requires careful handling due to their reactivity. google.com

Advanced and Optimized Synthetic Protocols

To overcome the drawbacks of conventional methods, researchers have developed more advanced and optimized synthetic protocols. These modern approaches aim to improve yield, reduce costs, and enhance safety. google.comwipo.int

Multi-Step Synthesis from 3-Fluoroacetophenone Precursors

A prominent advanced route utilizes 3-fluoroacetophenone (also known as m-fluoroacetophenone) as a starting material. google.comgoogle.comwipo.int This multi-step synthesis involves a sequence of nitration, reduction, and iodination transformations to arrive at the target molecule. google.comgoogle.com This pathway has been shown to achieve a product yield of over 60% with a purity of at least 98%. google.com

The initial step in this optimized synthesis is the nitration of 3-fluoroacetophenone. google.comgoogle.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. ganeshremedies.com

Reagents and Conditions: Fuming nitric acid is commonly employed as the nitrating agent. google.com The reaction is typically carried out at low temperatures, ranging from -15°C to -5°C, to control the reaction rate and prevent side reactions. google.com The mass ratio of fuming nitric acid to 3-fluoroacetophenone is a critical parameter, generally maintained in the range of 5.0 to 8.0:1. google.com The reaction is allowed to proceed for 2 to 5 hours. google.com Following the reaction, the mixture is quenched with ice water to precipitate the product, 1-(5-fluoro-2-nitrophenyl)ethanone (B1317261). google.com

Regioselectivity: The directing effects of the existing substituents on the aromatic ring, the fluorine atom and the acetyl group, govern the position of the incoming nitro group. The acetyl group is a meta-director, while the fluorine atom is an ortho, para-director. In this case, the nitration occurs at the position ortho to the fluorine and meta to the acetyl group, leading to the formation of 1-(5-fluoro-2-nitrophenyl)ethanone.

Table 1: Nitration of 3-Fluoroacetophenone

| Parameter | Details |

|---|---|

| Starting Material | 3-Fluoroacetophenone |

| Nitrating Agent | Fuming Nitric Acid |

| Temperature | -15°C to -5°C |

| Reaction Time | 2-5 hours |

| Product | 1-(5-Fluoro-2-nitrophenyl)ethanone |

Following nitration, the synthesis proceeds through a series of reduction and iodination steps. google.comgoogle.com

First Reduction: The ketone group in 1-(5-fluoro-2-nitrophenyl)ethanone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165). google.comgoogle.com This reaction is typically performed at a temperature of 15°C to 25°C for 1 to 3 hours, yielding 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. google.com

Iodination: The resulting alcohol is then converted to an iodo derivative. google.comgoogle.com One effective method involves using a combination of triphenylphosphine, imidazole (B134444), and iodine in a solvent such as dichloromethane (B109758) at a temperature of -5°C to 0°C. google.com This step produces 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene (B13701237). google.com

Second Reduction: Finally, the iodo group is reduced to an ethyl group. This is achieved using a reducing agent like sodium borohydride in a solvent such as N,N-dimethylformamide at a temperature of 25°C to 30°C for 2 to 4 hours. google.comgoogle.com The final product, this compound, is then obtained after purification. google.com

Table 2: Sequential Transformations

| Step | Reactant | Key Reagents | Product |

|---|---|---|---|

| Reduction 1 | 1-(5-Fluoro-2-nitrophenyl)ethanone | Sodium borohydride | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene |

| Iodination | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Triphenylphosphine, Imidazole, Iodine | 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene |

| Reduction 2 | 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene | Sodium borohydride | this compound |

Final Reduction for Ethyl Moiety Formation

The terminal step in a prominent synthetic pathway to this compound involves the reduction of an intermediate to form the final ethyl group. google.comgoogle.com This specific methodology starts with 3-fluoroacetophenone and proceeds through nitration, reduction of a ketone to a hydroxyl group, and subsequent iodination to create the precursor, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. google.com

The crucial final stage is the reduction of this iodo-intermediate to yield the target ethyl functionality. google.comgoogle.com The reaction is typically accomplished using sodium borohydride (NaBH₄) as the reducing agent in a suitable solvent such as N,N-dimethylformamide (DMF). google.com The process involves mixing the 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene with the solvent, followed by the addition of sodium borohydride. google.com This reduction specifically targets the carbon-iodine bond, replacing the iodine atom with a hydrogen atom to complete the formation of the ethyl group on the benzene ring. google.comgoogle.com

Strategies for Enhanced Product Yield and Purity

Optimizing the synthesis of this compound is critical for achieving high product quality and economic viability. Research has identified several key parameters that can be manipulated to enhance both the yield and purity of the final product, often achieving yields greater than 60% and purity levels of 98% or higher. google.comgoogle.com

Key optimization strategies focus on the final reduction step and subsequent purification processes. google.comgoogle.com The molar ratio of the reducing agent, sodium borohydride, to the intermediate, 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene, is a critical factor, with an optimal range identified as (1.05-1.5):1. google.comgoogle.com Reaction conditions are also finely controlled; the reduction is typically performed at a temperature of 25-30°C for a duration of 2 to 4 hours. google.comgoogle.com

Following the reduction, a specific post-treatment and purification sequence is essential for isolating a high-purity product. google.com This involves quenching the reaction mixture with an acid, typically hydrochloric acid at a concentration of 0.4-1 N. google.comgoogle.com The product is then extracted from the aqueous phase using an organic solvent, with isopropyl ether being a specified example. google.com The final purification is achieved through concentration and rectification, where fractions are collected at a specific temperature and pressure (e.g., 64-66°C at 0.1 Torr) to yield the pure this compound. google.comgoogle.com

The following table summarizes the key parameters for the final reduction and purification steps:

| Parameter | Condition | Purpose | Reference |

| Reduction | |||

| Reducing Agent | Sodium Borohydride | Reduction of C-I bond to C-H bond | google.com, google.com |

| Molar Ratio (NaBH₄:Substrate) | (1.05-1.5):1 | Ensure complete reaction | google.com, google.com |

| Solvent | N,N-dimethylformamide (DMF) | Reaction medium | google.com |

| Temperature | 25-30°C | Optimize reaction rate and selectivity | google.com, google.com |

| Time | 2-4 hours | Ensure reaction completion | google.com, google.com |

| Purification | |||

| Quenching Agent | Hydrochloric Acid (0.4-1 N) | Neutralize excess reducing agent | google.com, google.com |

| Extraction Solvent | Isopropyl ether | Isolate product from aqueous phase | google.com |

| Final Purification | Rectification (Distillation) | Remove impurities and isolate final product | google.com, google.com |

| Rectification Conditions | 64-66°C at 0.1 Torr | Achieve high purity (>98%) | google.com, google.com |

Alternative Synthetic Routes (e.g., Nitration and Balz-Schiemann Reaction from Specific Precursors)

Beyond the multi-step synthesis from 3-fluoroacetophenone, alternative routes to this compound can be considered, primarily involving the direct nitration of a suitable precursor or the application of the Balz-Schiemann reaction.

A plausible, direct approach is the electrophilic nitration of 1-ethyl-3-fluorobenzene. In this scenario, a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, would be used to introduce a nitro group onto the aromatic ring. The existing ethyl and fluoro substituents would direct the position of the incoming nitro group. The fluorine atom is an ortho-, para-director, while the ethyl group is also an ortho-, para-director. This would likely lead to a mixture of isomers, requiring careful control of reaction conditions to selectively favor the formation of this compound and subsequent separation of the desired product.

Another significant alternative is the Balz-Schiemann reaction, which is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction begins with a primary aromatic amine, which is converted to a diazonium tetrafluoroborate (B81430) salt. wikipedia.org For the synthesis of this compound, the precursor would be 2-ethyl-4-nitroaniline (B1602071). The synthesis would proceed in two main steps:

Diazotization: The 2-ethyl-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. This is then reacted with fluoroboric acid (HBF₄) or a tetrafluoroborate salt to yield the relatively stable aryldiazonium tetrafluoroborate intermediate. wikipedia.orgiitk.ac.in

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. nih.gov This thermal decomposition releases nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride (B91410), this compound. wikipedia.org While effective, the Balz-Schiemann reaction can have limitations regarding scalability and the handling of potentially unstable diazonium salts. researchgate.net

Engineering Considerations for Industrial Scale-Up and Process Safety

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of engineering and safety factors to ensure a robust, safe, and cost-effective process. google.comgoogle.com

A key advantage of the synthetic route starting from 3-fluoroacetophenone is its enhanced safety profile for industrial applications. google.comgoogle.com This method deliberately avoids hazardous process conditions such as high temperatures, high pressures, and reactions with significant exothermic events, which are difficult to manage on a large scale. google.com The use of low-cost, readily available raw materials also contributes to the economic feasibility of industrial production. google.comgoogle.com

For large-scale manufacturing, process control is paramount. Engineering controls such as the use of enclosed systems and properly designed ventilation are crucial to minimize operator exposure to chemical vapors and dusts. thermofisher.com Continuous flow technology is increasingly being adopted for industrial synthesis as it offers improved safety and efficiency over traditional batch processing. Automated systems can ensure precise control over reaction parameters like temperature and reagent addition rates, which is critical for maintaining consistent product quality and yield.

Safety protocols for handling the materials involved are non-negotiable. This includes the use of appropriate personal protective equipment (PPE), such as gloves and eye protection, and ensuring that emergency equipment like eyewash stations and safety showers are readily accessible. thermofisher.com The thermal decomposition of nitroaromatic compounds can release irritating and toxic gases, so adequate ventilation and emergency planning are essential. thermofisher.com Waste disposal must also be managed in accordance with local and national regulations, as many of the intermediates and byproducts may be classified as hazardous waste. fishersci.com

Chemical Reactivity and Transformation Pathways of 2 Ethyl 1 Fluoro 4 Nitrobenzene

Electrophilic Aromatic Substitution Reactivity: Influence of Substituents

Directing Effects: The substituents also direct where on the ring a new electrophile will add.

The ethyl group is an ortho, para-director. savemyexams.com

The fluorine atom is also an ortho, para-director. wikipedia.org

The nitro group is a meta-director. savemyexams.comyoutube.com

In 2-ethyl-1-fluoro-4-nitrobenzene, the available positions for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions are as follows:

Position C3: ortho to the ethyl group, meta to the nitro group, and ortho to the fluorine.

Position C5: meta to the ethyl group, ortho to the nitro group, and para to the fluorine.

Position C6: para to the ethyl group, meta to the nitro group, and meta to the fluorine.

The powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the ethyl and fluoro groups create a complex system. However, the strong deactivation of the ring makes forcing electrophilic substitution difficult.

Nucleophilic Aromatic Substitution Reactions at the Fluorine Center

While deactivated towards electrophiles, the electronic structure of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr), specifically at the carbon atom bonded to the fluorine. This reaction involves the replacement of the fluoride (B91410) ion by a nucleophile. ucla.educhemistrysteps.com

The key to this reactivity is the presence of the strong electron-withdrawing nitro group positioned para to the fluorine leaving group. masterorganicchemistry.com The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com The first, rate-determining step is the attack of the nucleophile on the carbon bearing the fluorine, which disrupts the ring's aromaticity and forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comacs.orglibretexts.org The para-nitro group is crucial because it can delocalize the negative charge of this intermediate, significantly lowering the activation energy for its formation. masterorganicchemistry.comlibretexts.org

Reduction Pathways of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 3-ethyl-4-fluoroaniline. This transformation is one of the most important reactions for nitroarenes, as the resulting anilines are versatile synthetic precursors. acs.org The reduction is a six-electron process that proceeds through nitroso and hydroxylamino intermediates. nih.gov

A variety of methods can be employed for this reduction, offering different levels of selectivity and compatibility with other functional groups. acs.orgmasterorganicchemistry.com

Table 1: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reducing System | Reagents | Conditions | Notes | Citation(s) |

| Catalytic Hydrogenation | H₂, Metal Catalyst | Typically Pd/C, PtO₂, or Raney Ni | Highly efficient but can be non-selective if other reducible groups are present. | masterorganicchemistry.comwikipedia.org |

| Dissolving Metal Reduction | Fe, Sn, or Zn with Acid | e.g., Fe/HCl, Sn/HCl | A classic, robust, and cost-effective method. The Béchamp reduction (Fe/acid) is common. | acs.orgresearchgate.netacsgcipr.org |

| Sulfide (B99878) Reduction (Zinin) | Na₂S, (NH₄)₂S, or H₂S/base | Protic solvent | A milder method, useful for selective reduction of one nitro group in dinitro compounds. | wikipedia.orgsioc-journal.cn |

| Hydrazine-based Reduction | N₂H₄·H₂O with Catalyst | e.g., Raney Ni, FeCl₃ | An effective transfer hydrogenation method that avoids the use of high-pressure H₂ gas. | wikipedia.orgresearchgate.net |

| Hydride Transfer | Silanes (e.g., Triethoxysilane) | Iron catalyst | A modern, chemoselective method. | nih.gov |

Oxidation Reactions of the Ethyl Side Chain

The ethyl side chain of this compound is susceptible to oxidation, particularly at the benzylic carbon (the carbon atom attached directly to the benzene (B151609) ring). This reactivity is due to the stabilization of reaction intermediates by the adjacent aromatic ring. libretexts.org

Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating, will oxidize the ethyl group to a carboxylic acid (-COOH). askfilo.comyoutube.com This reaction cleaves the bond between the two carbons of the ethyl group, converting the entire side chain into a carboxyl group, provided there is at least one hydrogen on the benzylic carbon. libretexts.org The product of this reaction would be 2-fluoro-5-nitrobenzoic acid.

Mechanistic Investigations of Functional Group Interconversions

The transformations of this compound are underpinned by well-studied reaction mechanisms.

Nitro Group Reduction: The reduction of a nitroarene to an aniline (B41778) is proposed to occur in a stepwise fashion. acs.org The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then rapidly reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the amine (R-NH₂). acs.orgnih.govorientjchem.org The hydroxylamine is a key intermediate, and its formation and subsequent reaction can be influenced by the specific reagents and conditions used. nih.gov For instance, metal-in-acid reductions are thought to proceed via a series of single-electron transfers from the metal surface, followed by protonation steps. acsgcipr.org

Electrophilic Aromatic Substitution (EAS): The mechanism involves the initial attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com The rate-determining step is the formation of this high-energy, non-aromatic intermediate. masterorganicchemistry.com The stability of the arenium ion is directly influenced by the substituents on the ring. Electron-donating groups stabilize the positive charge, while electron-withdrawing groups destabilize it. wikipedia.org

Role as a Key Intermediate in Complex Organic Synthesis

The functional groups on this compound and the ability to transform them selectively make it a valuable building block in multi-step organic synthesis. cphi-online.com Its utility stems from its capacity to be converted into various derivatives that can then be used to construct more complex molecules for pharmaceuticals, agrochemicals, and materials science. smolecule.com

The most significant transformation is the reduction of the nitro group to form 3-ethyl-4-fluoroaniline. Aromatic amines are fundamental precursors in chemical industries. For example, they can be diazotized to form highly reactive diazonium salts, which can then be converted into a wide array of other functional groups. The amino group can also act as a nucleophile or be acylated to build more elaborate molecular frameworks.

Furthermore, the fluorine atom can be replaced via nucleophilic aromatic substitution, allowing for the introduction of ether, amine, or sulfide linkages at the C1 position. This dual reactivity—the ability to modify the nitro group and displace the fluorine atom—allows for a programmed, sequential introduction of different functionalities, making it a versatile intermediate for creating complex, highly substituted aromatic compounds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic and Conformational Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like "2-Ethyl-1-fluoro-4-nitrobenzene". While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for complete and accurate resonance assignments, especially in highly substituted aromatic systems.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For "this compound," COSY would reveal the coupling between the methyl and methylene (B1212753) protons of the ethyl group and the correlations between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. columbia.edu The HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon atoms in the benzene (B151609) ring and the ethyl group protons to their respective carbons. columbia.edu

Further structural details can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range (typically 2-3 bond) couplings between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethyl group and the aromatic ring, as well as the relative positions of the substituents. For instance, an HMBC correlation between the methylene protons of the ethyl group and the aromatic carbon bearing the fluorine atom would confirm their ortho relationship.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the molecular structure. In a study of functionalized azoles, similar 2D NMR techniques (COSY, NOESY, HSQC, HMBC) were essential for proving the structures of the synthesized compounds. mdpi.com

Moreover, NMR spectroscopy is a powerful method for reaction monitoring . For reactions involving "this compound," such as nucleophilic aromatic substitution (SNAr), real-time NMR monitoring can provide valuable kinetic and mechanistic information. By tracking the disappearance of reactant signals and the appearance of product signals over time, reaction rates can be determined. The observation of transient intermediates can also provide insights into the reaction mechanism. uni-regensburg.de

| NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations | Identifies coupling between ethyl group protons and aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals for the benzene ring and ethyl group. columbia.edu |

| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity of substituents and identifies quaternary carbons. columbia.edu |

| Reaction Monitoring | Kinetic and mechanistic data | Tracks progress of reactions involving the title compound. uni-regensburg.de |

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule in the solid state, including bond lengths, bond angles, and conformational details. For "this compound," a single-crystal X-ray diffraction analysis would reveal the precise geometry of the molecule, including the orientation of the ethyl and nitro groups relative to the benzene ring.

While a specific crystal structure for "this compound" is not available in the searched literature, studies on analogous nitrobenzene (B124822) derivatives provide valuable insights into the expected structural features and intermolecular interactions. For example, the crystal structures of various nitrotoluene derivatives have been determined, revealing details about the geometry of the nitro group and its orientation with respect to the benzene ring. iucr.orgnih.gov In one such study, the plane of the nitro group was found to be inclined at an angle to the mean plane of the benzene ring. iucr.org

The analysis of the crystal packing reveals the nature and geometry of intermolecular interactions , which govern the physical properties of the solid. In the case of "this compound," potential intermolecular interactions include C-H···O and C-H···π interactions. mdpi.com The fluorine atom can also participate in weak C-H···F hydrogen bonds or F···F interactions. scirp.org The nitro group is a strong hydrogen bond acceptor and can form C-H···O hydrogen bonds. iucr.org These interactions lead to the formation of supramolecular architectures in the solid state. mdpi.com

The study of intermolecular interactions is crucial for understanding the properties of crystalline materials and for the design of new materials with desired functionalities. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in molecular crystals. scirp.org

| Crystallographic Parameter | Information Obtained | Relevance to this compound |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental property of the crystalline form. |

| Bond Lengths and Angles | Precise geometric parameters of the molecule. | Confirms the covalent structure and reveals any distortions. |

| Torsion Angles | Orientation of substituents relative to the ring. | Defines the conformation of the ethyl and nitro groups. |

| Intermolecular Contacts | Nature and geometry of non-covalent interactions. | Explains the packing of molecules in the crystal and influences physical properties. jocpr.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Anion Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radical anions. The reduction of nitroaromatic compounds like "this compound" can lead to the formation of a stable radical anion, where the unpaired electron is delocalized over the aromatic system.

The EPR spectrum of the "this compound" radical anion would be characterized by hyperfine coupling to the nitrogen nucleus of the nitro group (¹⁴N, I=1), which typically gives rise to a triplet signal. Further splitting of these lines would be observed due to coupling with the aromatic protons and the fluorine nucleus (¹⁹F, I=1/2), as well as the protons of the ethyl group. The magnitude of the hyperfine coupling constants (hfc's) is proportional to the spin density at the respective nucleus and provides valuable information about the electronic structure and distribution of the unpaired electron in the radical anion. rsc.org

Studies on the radical anions of substituted nitrobenzenes have shown that the hfc's are sensitive to the nature and position of the substituents. nsc.rutandfonline.com For instance, the nitrogen hfc is influenced by the electronic properties of the substituents on the benzene ring. rsc.org

Density Functional Theory (DFT) calculations are often employed in conjunction with EPR spectroscopy to predict the hfc's and to aid in the assignment of the experimental spectrum. By comparing the calculated and experimental hfc's, the proposed structure of the radical anion can be validated.

| Nucleus | Spin (I) | Expected Hyperfine Splitting | Information from hfc |

| ¹⁴N | 1 | Triplet | Spin density on the nitro group. |

| ¹H (aromatic) | 1/2 | Doublets | Spin density distribution on the benzene ring. |

| ¹⁹F | 1/2 | Doublet | Spin density at the fluorine-substituted carbon. |

| ¹H (ethyl) | 1/2 | Doublets/Multiplets | Extent of spin delocalization onto the ethyl group. |

Correlation of Experimental Electronic Spectra with Quantum Chemical Predictions

The electronic absorption spectrum of "this compound" in the ultraviolet-visible (UV-Vis) region is characterized by absorption bands arising from electronic transitions between molecular orbitals. The position and intensity of these bands are influenced by the substituents on the benzene ring.

The UV-Vis spectrum of nitrobenzene typically shows a strong absorption band around 240-260 nm, which is attributed to a π→π* transition. hw.ac.uk The presence of the ethyl and fluoro substituents in "this compound" is expected to cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε).

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. hw.ac.ukresearchgate.net By performing TD-DFT calculations, the excitation energies, oscillator strengths, and the nature of the electronic transitions can be determined. These theoretical predictions can then be correlated with the experimental UV-Vis spectrum to provide a detailed understanding of the electronic structure and transitions of the molecule. hw.ac.uk

For example, a TD-DFT study on methyl-substituted nitrobenzenes provided insights into the character of the electronic transitions, identifying them as n→π* or π→π* transitions localized on the nitro group or delocalized over the entire molecule. hw.ac.uk A similar approach for "this compound" would allow for the assignment of the observed absorption bands to specific electronic transitions.

| Parameter | Experimental (UV-Vis) | Theoretical (TD-DFT) | Correlation |

| λ_max | Wavelength of maximum absorption. | Calculated excitation energies. | Assignment of experimental bands to specific electronic transitions. |

| ε | Molar absorptivity (intensity of absorption). | Calculated oscillator strengths. | Confirms the probability of the electronic transitions. |

| Spectral Shifts | Changes in λ_max due to solvent or substitution. | Predicted shifts based on computational models. | Understanding the influence of the environment on electronic properties. |

Theoretical and Computational Chemistry Investigations of 2 Ethyl 1 Fluoro 4 Nitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of aromatic compounds. For molecules like 2-ethyl-1-fluoro-4-nitrobenzene, DFT methods such as B3LYP and M06-2X, combined with basis sets like 6-31G* or cc-pVTZ, are frequently employed to model molecular properties. researchgate.net

These calculations can determine optimized molecular geometries, including bond lengths and angles. For instance, studies on related fluoronitrobenzenes have used DFT to calculate key structural parameters. researchgate.net The electronic properties are further understood by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how the molecule will interact with electrophiles and nucleophiles. acs.org

The presence of strong electron-withdrawing groups, like the nitro group, significantly influences the electronic landscape, making the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MESP), which visualizes electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, offer a quantitative basis for comparing the reactivity of different compounds. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Related Compound (para-fluoronitrobenzene) using DFT This table presents data for a structurally similar compound to illustrate the type of information obtained from quantum chemical calculations.

| Parameter | Value (B3LYP/6-311G**) |

| r(C-C)av | 1.393 Å |

| r(N-O)av | 1.232 Å |

| r(C-N) | 1.479 Å |

| r(C-F) | 1.338 Å |

| ∠ONO | 124.2° |

| ∠C4C5C6 | 123.8° |

| Data sourced from a study on para-fluoronitrobenzene. researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify intermediates, transition states, and determine activation energies, providing a detailed, step-by-step view of the reaction pathway. researchgate.netacs.org

A key reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group (in this case, the fluorine atom). thieme-connect.com Computational studies on similar nitroarenes have shown that these reactions can proceed through different mechanisms. researchgate.netnih.gov One common pathway involves a two-step addition-elimination process featuring a stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov DFT calculations can model the structures and energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final products. researchgate.net

Alternatively, some SNAr reactions can occur via a concerted mechanism, where bond-forming and bond-breaking occur in a single step through one transition state. nih.gov Computational models can distinguish between these pathways by locating the relevant stationary points on the PES and comparing their relative energies. The choice of solvent can also be incorporated into these models, as it has been shown to influence whether a reaction is concerted or stepwise. nih.gov For example, DFT calculations for the reaction of 4-nitrofluorobenzene showed it proceeded via a concerted mechanism in the gas phase but through a Meisenheimer complex in solution. nih.gov These models are crucial for optimizing reaction conditions and predicting product outcomes.

In Silico Studies of Molecular Interactions and Binding Energetics (e.g., Molecular Docking with Biological Targets)

In silico techniques, such as molecular docking, are used to predict and analyze the interaction of small molecules with biological macromolecules like proteins and enzymes. nih.gov These methods are central to drug discovery and design, where a compound like this compound could be investigated as a potential pharmacophore or inhibitor.

Molecular docking simulations place the molecule (the "ligand") into the binding site of a biological target and calculate a score based on the predicted binding affinity. This process helps identify plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The functional groups of this compound would play distinct roles in such interactions:

The nitro group can act as a hydrogen bond acceptor.

The fluoro atom can also participate in hydrogen bonding and other electrostatic interactions.

The ethyl group and the benzene (B151609) ring contribute to hydrophobic (nonpolar) interactions.

Studies on structurally related compounds illustrate this approach. For example, derivatives of 4-bromo-2-fluoro-1-nitrobenzene (B105774) have been synthesized and evaluated as inhibitors of the Keap1-Nrf2 protein-protein interaction, a key target in therapeutic research. nih.gov Similarly, the fluorinated structure of related molecules is thought to enhance binding affinity to certain biological targets. smolecule.com Computational analysis of binding energetics provides a rational basis for designing more potent and selective molecules by suggesting modifications to the chemical structure to improve interactions with the target.

Analysis of Substituent Electronic Effects and Aromaticity through Computational Methods

The reactivity and properties of a substituted benzene ring are governed by the electronic effects of its substituents. nih.gov Computational methods provide a quantitative framework for analyzing these effects in this compound. The three substituents each contribute differently to the electronic character of the ring:

Nitro group (-NO₂): A strong electron-withdrawing group through both resonance (mesomeric) and inductive effects. It deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. masterorganicchemistry.com

Ethyl group (-CH₂CH₃): An alkyl group that is weakly electron-donating through an inductive effect.

DFT calculations can quantify these effects by calculating atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) and modeling how the electron density is distributed across the molecule. researchgate.netresearchgate.net These calculations can rationalize the regioselectivity of reactions. For electrophilic aromatic substitution, electron-donating groups are typically ortho, para-directing, while deactivating groups are meta-directing. acs.org However, for nucleophilic aromatic substitution, the presence of the strongly activating nitro group para to the fluoro leaving group makes the C1 position the primary site of attack. masterorganicchemistry.com

Aromaticity, a key concept related to stability and reactivity, can also be assessed computationally. researchgate.net Methods like the Nucleus-Independent Chemical Shift (NICS) and the electron localization function (ELF) can be calculated to evaluate the degree of aromaticity in the benzene ring and how it is perturbed by the substituents. researchgate.net

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |

| -F | Electron-withdrawing | Electron-donating | Deactivating |

| -CH₂CH₃ | Electron-donating | N/A | Weakly activating |

Applications in Specialized Chemical Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Building Block Synthesis and Drug Development Research

2-Ethyl-1-fluoro-4-nitrobenzene is a crucial intermediate in the field of organic synthesis, particularly for the preparation of molecules used in medicine and drug development. google.com Its structure is a key component for creating more complex pharmaceutical building blocks. a2bchem.com The presence of the nitro and fluoro groups allows for a variety of chemical modifications, making it a versatile precursor for a range of organic compounds. a2bchem.com A patented synthesis method highlights that 4-fluoronitrobenzene compounds, such as this compound, are considered critical intermediates in the preparation of various medicines. google.com

The synthesis of antibacterial agents is a significant area where 4-fluoronitrobenzene compounds are utilized. google.com Research into related structures has shown the potential for developing potent antibacterial drugs. For instance, a series of novel 2-ethyl-1-(4-substituted)phenyl-1H-imidazole derivatives, which could conceptually be derived from intermediates like this compound, were designed and synthesized. researchgate.net Many of these synthesized imidazole (B134444) compounds demonstrated potent inhibitory activity against a variety of both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 256 nmol/ml. researchgate.net

In drug development, understanding how a compound interacts with metabolic enzymes is critical. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of approximately 80% of clinically approved drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. While direct studies on this compound are not extensively published, research on its close structural analogs provides insight into its potential activity.

Investigations into its isomer, 4-Ethyl-1-fluoro-2-nitrobenzene (B3047226), revealed that it has the ability to inhibit cytochrome P450 enzymes, specifically CYP1A2. Similarly, a related compound, 2-ethynyl-1-fluoro-4-nitrobenzene, also acts as an inhibitor for CYP1A2 while not affecting other enzymes like CYP2C19 or CYP3A4. This selectivity is a key area of investigation in pharmacology. CYP1A2 is a major enzyme in the human liver, responsible for metabolizing numerous therapeutic drugs. mdpi.com

Table 1: Enzyme Inhibition Profile of Structurally Related Compounds

| Compound | Target Enzyme | Activity | Source |

| 4-Ethyl-1-fluoro-2-nitrobenzene | Cytochrome P450 (CYP1A2) | Inhibitor | |

| 2-Ethynyl-1-fluoro-4-nitrobenzene | Cytochrome P450 (CYP1A2) | Inhibitor | |

| 2-Ethynyl-1-fluoro-4-nitrobenzene | Cytochrome P450 (CYP2C19) | No effect | |

| 2-Ethynyl-1-fluoro-4-nitrobenzene | Cytochrome P450 (CYP3A4) | No effect |

Utilization in Agrochemical and Pesticide Synthesis

The utility of this compound extends to the agrochemical sector. a2bchem.com It is classified as a crucial intermediate for the synthesis of pesticides. google.com Specifically, this class of 4-fluoronitrobenzene compounds is widely used in the creation of highly potent herbicides. google.com The chemical reactivity of the molecule allows it to be a starting point for developing new active ingredients for crop protection.

Contribution to Advanced Dye and Pigment Chemistry

In the field of materials science, this compound and related compounds serve as important intermediates in the production of dyes and pigments. google.com The aromatic nitro structure is a well-known chromophore (a part of a molecule responsible for its color), and its presence, along with other functional groups, allows for the synthesis of a variety of colored compounds for industrial use.

Development of Novel Photosensitive Materials

The application of this compound also includes the development of photosensitive materials. google.com These are materials that undergo a physical or chemical change upon exposure to light. The specific electronic properties conferred by the fluoro and nitro groups on the benzene (B151609) ring make this compound a suitable precursor for creating larger, more complex molecules designed for this purpose.

Investigations into Structure-Activity Relationships (SAR) of Analogous and Substituted Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, as they reveal how a molecule's structure correlates with its biological or chemical activity. By comparing analogous compounds, researchers can identify which functional groups are key to their effects. The isomer of the title compound, 4-Ethyl-1-fluoro-2-nitrobenzene, is explicitly utilized in medicinal chemistry for such SAR studies.

Comparing this compound with its analogs reveals how minor structural changes can impact their biological profiles. For example, the different positioning of the nitro group between the main compound and its isomer, 4-Ethyl-1-fluoro-2-nitrobenzene, results in distinct electronic effects that influence their reactivity and potential use in drug design. Furthermore, replacing the ethyl group with an ethynyl (B1212043) group, as in 2-ethynyl-1-fluoro-4-nitrobenzene, leads to a compound that is also studied for its antimicrobial properties and enzyme inhibition, demonstrating the functional importance of this specific position on the benzene ring.

Table 2: Comparative Profile of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Key Structural Difference from Title Compound | Investigated Applications/Activities | Source(s) |

| This compound | C₈H₈FNO₂ | - (Title Compound) | Intermediate for pharmaceuticals, agrochemicals, dyes, photosensitive materials. | google.coma2bchem.com |

| 4-Ethyl-1-fluoro-2-nitrobenzene | C₈H₈FNO₂ | Isomeric position of substituents (NO₂ at C2, F at C1, Ethyl at C4). | SAR studies, antibacterial activity, CYP1A2 enzyme inhibition. | |

| 2-Ethynyl-1-fluoro-4-nitrobenzene | C₈H₄FNO₂ | Ethynyl group at C2 instead of an ethyl group. | Intermediate for triazoles, antimicrobial activity, selective CYP1A2 inhibition. |

Future Research Directions and Emerging Trends for 2 Ethyl 1 Fluoro 4 Nitrobenzene

Development of Greener and Sustainable Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. chemistryjournals.netnumberanalytics.com Traditional synthesis methods for nitroaromatic compounds often rely on harsh reagents and produce significant waste. rsc.org Future research for 2-Ethyl-1-fluoro-4-nitrobenzene will likely concentrate on developing more environmentally benign synthetic pathways.

One promising area is the adoption of biocatalysis. The use of enzymes or whole microorganisms for chemical transformations offers high selectivity under mild conditions. alfa-chemistry.com For instance, research into the mycodegradation of halogenated nitroaromatic compounds has shown that fungi like Caldariomyces fumago can effectively degrade these substances, suggesting a potential for biocatalytic processes in both synthesis and remediation. mdpi.com

Another trend is the move away from stoichiometric reagents towards catalytic processes. numberanalytics.com A patented method for preparing this compound involves a multi-step process starting from 3-fluoroacetophenone, which includes nitration, reduction, iodination, and a final reduction step. google.comwipo.intgoogle.com While this route can achieve high purity and yield, future research could focus on replacing steps that use stoichiometric reducing agents like sodium borohydride (B1222165) google.comgoogle.com with catalytic hydrogenation or transfer hydrogenation, which are more atom-economical. chemistryjournals.netnumberanalytics.com

Photocatalysis and electrocatalysis also represent emerging green synthetic routes. acs.orgfrontiersin.org These methods can activate molecules using light or electricity, often under ambient temperature and pressure, reducing the energy consumption of chemical processes. acs.orgfrontiersin.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Nitroaromatics

| Feature | Traditional Synthesis (e.g., Béchamp Reduction) | Emerging Green Routes |

|---|---|---|

| Reagents | Stoichiometric (e.g., Fe/HCl) | Catalytic (e.g., metal nanoparticles, enzymes) |

| Byproducts | Large amounts of toxic waste (e.g., iron oxides) | Minimal byproducts, higher atom economy chemistryjournals.net |

| Conditions | Often high temperature and pressure | Mild conditions (e.g., room temperature) acs.org |

| Sustainability | Low, resource-intensive | High, potential for renewable feedstocks chemistryjournals.netnumberanalytics.com |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The functional group diversity of this compound presents a significant challenge and opportunity for selective catalysis. A key area of future research is the development of catalysts that can selectively transform one functional group while leaving the others intact.

The selective reduction of the nitro group is a primary focus. The resulting aniline (B41778) derivative, 4-ethyl-2-fluoroaniline, is a valuable building block for pharmaceuticals and agrochemicals. Advanced catalytic systems are being explored to achieve high chemoselectivity, preventing undesired side reactions like hydrodefluorination or reduction of the aromatic ring. unimi.it

Photocatalysis: Studies have demonstrated that photocatalytic methods can selectively reduce the nitro group in functionalized nitrobenzenes to an amino group with high efficiency and quantitative yields, even in the presence of other reducible groups. rsc.orgrsc.org This high selectivity is attributed to the strong electron-withdrawing nature of the nitro group. rsc.org

Electrocatalysis: Electrocatalytic routes using mediators like polyoxometalates have shown high selectivity for converting nitrobenzenes to anilines in aqueous solutions at room temperature without the need for hydrogen gas or precious metal catalysts. acs.org

Heterogeneous Catalysis: Gold nanoparticles supported on materials like TiO2 have shown excellent selectivity in the reduction of nitroarenes. unimi.it The success of these catalysts is often attributed to the preferential adsorption of the nitro group at the interface between the support and the nanoparticle. unimi.it

Beyond nitro reduction, novel catalytic C-N and C-C bond-forming reactions, such as the Chan-Lam and Negishi cross-couplings, could be employed to further derivatize the molecule. thieme-connect.comacs.org Organocatalysis, using small organic molecules like N-heterocyclic carbenes or hypervalent iodine compounds, is another emerging field that could offer new pathways for the selective functionalization of this compound and its derivatives under mild conditions. rsc.orgacs.org

Table 2: Emerging Catalytic Methods for Selective Nitroarene Reduction

| Catalytic Method | Catalyst Example | Key Advantages |

|---|---|---|

| Photocatalysis | Eosin Y with TEOA as a reducing agent | High chemoselectivity, uses visible light, mild conditions rsc.orgrsc.org |

| Electrocatalysis | Polyoxometalate redox mediator | Works in aqueous solution, no H2 gas or precious metals needed acs.org |

| Heterogeneous Catalysis | Au NPs on TiO2 | Excellent selectivity for the nitro group unimi.it |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Metal-free, mild reaction conditions acs.org |

Advanced Material Science Applications through Targeted Derivatization

The unique electronic properties conferred by the fluorine and nitro groups make this compound a candidate for derivatization into advanced materials. Derivatization is a process that chemically modifies a compound to produce a new one with properties suitable for a specific application. researchgate.netlibretexts.org

Future research will likely explore the targeted modification of this compound to create:

Polymers and High-Performance Materials: The aromatic ring can serve as a rigid backbone for polymers. By introducing polymerizable groups through derivatization, new materials with enhanced thermal stability and specific mechanical properties could be developed. For example, related ethynyl-substituted fluoronitrobenzenes are used to create polymers via cross-linking reactions. Similar strategies could be applied to derivatives of this compound.

Energetic Materials: Nitroaromatic compounds are the basis for many explosives. nih.gov While this compound itself is not a primary explosive, its derivatives could be investigated for applications in this field, with the fluorine and ethyl groups modifying properties like density and thermal stability.

Sensors and Molecular Probes: The electron-deficient nature of the nitroaromatic ring makes it a target for fluorescent quenching-based sensors. Derivatives could be designed to selectively detect specific analytes. For instance, research on a dinaphthoylated oxacalix frontiersin.orgarene showed its potential as a fluorescent receptor for the selective detection of various nitroaromatic compounds. researchgate.net

Nonlinear Optical (NLO) Materials: The push-pull electronic structure that can be created by modifying the molecule (e.g., reducing the nitro group to an electron-donating amino group) is a key feature for NLO materials, which have applications in telecommunications and optical computing.

Integrated Computational and Experimental Design of New Derivatives for Specific Applications

The synergy between computational chemistry and experimental synthesis is a powerful trend that will accelerate the discovery of new applications for this compound derivatives. acs.orgnih.gov This integrated approach allows for the rational design of molecules with tailored properties, reducing the time and cost associated with trial-and-error experimentation.

Predicting Reactivity and Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, guiding the design of selective synthetic strategies. researchgate.netnih.gov Computational tools can also predict key properties of new derivatives, such as their electronic structure, stability, and potential for biological activity. nih.govacs.org

Designing for Specific Targets: In medicinal chemistry, computational docking can simulate how a derivative might bind to a biological target, such as an enzyme. This has been used to design benzimidazole (B57391) derivatives as potential inhibitors of E. coli DNA gyrase B. nih.gov A similar approach could be used to design pharmaceutical derivatives of this compound.

Understanding Reaction Mechanisms: Ab initio molecular dynamics (AIMD) and other simulation techniques can provide atomistic insights into reaction mechanisms. acs.orgosti.gov For example, computational studies have been used to understand the hydrolysis pathways of nitroaromatic compounds, which is crucial for assessing their environmental fate and designing remediation strategies. acs.orgosti.gov

By combining computational pre-screening with targeted experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound, unlocking its potential in fields ranging from materials science to pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethyl-1-fluoro-4-nitrobenzene in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to avoid direct contact. A NIOSH-approved respirator is advised if dust or vapor is generated .

- Engineering Controls : Install fume hoods or closed systems to minimize inhalation risks. Safety showers and eyewash stations must be accessible .

- Storage : Store in a cool, dry place (0–6°C) in airtight containers to prevent degradation. Avoid long-term storage due to potential instability .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and F NMR spectra with computational predictions. For example, the fluorine atom at position 1 and nitro group at position 4 produce distinct splitting patterns .

- Mass Spectrometry : Look for molecular ion peaks at m/z 183.16 (calculated molecular weight) and fragmentation patterns consistent with nitro and ethyl groups .

- Elemental Analysis : Verify %C (57.38%), %H (4.95%), %F (10.37%), and %N (7.65%) .

Advanced Research Questions

Q. What synthetic routes are effective for preparing this compound, and how can yield be optimized?

- Methodological Answer :

- Pathway 1 : Nitration of 2-ethyl-1-fluorobenzene using mixed acid (HSO/HNO) at 50°C. Monitor reaction progress via TLC (R ≈ 0.4 in hexane:ethyl acetate 9:1) .

- Pathway 2 : Suzuki coupling of 1-fluoro-4-nitrobenzene with ethylboronic acid. Use Pd(PPh) as a catalyst and KCO as a base in DMF at 80°C (yield: ~65%) .

- Optimization : Increase yield to >80% by degassing solvents and using anhydrous conditions to suppress side reactions .

Q. How can conflicting spectroscopic data (e.g., unexpected F NMR shifts) be resolved for this compound?

- Methodological Answer :

- Contradiction Analysis :

| Observed Shift (ppm) | Expected Shift (ppm) | Possible Cause |

|---|---|---|

| -112.5 | -110.2 | Solvent polarity effects (DMSO vs. CDCl) |

| -108.9 (split) | Single peak | Impurity from incomplete nitration |

- Troubleshooting :

- Re-crystallize in ethanol to remove impurities .

- Validate purity via HPLC (C18 column, 70:30 MeOH:HO, retention time ≈ 6.2 min) .

Q. What are the comparative reactivities of this compound and its structural analogs in electrophilic substitution?

- Methodological Answer :

- Reactivity Trends :

| Compound | Nitro Group Position | Halogen Position | Reactivity (Relative to Benzene) |

|---|---|---|---|

| 2-Ethyl-1-fluoro-4-nitro | 4 | 1 | Low (meta-directing nitro) |

| 1-Fluoro-2-nitrobenzene | 2 | 1 | Moderate (ortho/para-directing F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.